1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene is an organic compound characterized by its unique structure, which includes two 3,4-dimethylphenoxy groups attached to a tetrafluorobenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene typically involves the reaction of 1,4-difluoro-2,3,5,6-tetrafluorobenzene with 3,4-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the phenoxy groups.
Scientific Research Applications
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research:
Polymer Chemistry: Utilized in the synthesis of specialty polymers with specific characteristics.
Mechanism of Action
The mechanism of action of 1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene involves its interaction with various molecular targets. The phenoxy groups can engage in π-π interactions with aromatic systems, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3,4-dimethylphenoxy)benzene: Lacks the fluorine atoms, resulting in different electronic properties.
1,4-Diphenoxy-2,3,5,6-tetrafluorobenzene: Similar structure but without the methyl groups on the phenoxy rings.
1,4-Bis(4-methylphenoxy)-2,3,5,6-tetrafluorobenzene: Similar but with methyl groups in different positions.
Uniqueness
1,4-Bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene is unique due to the combination of its tetrafluorobenzene core and the specific positioning of the 3,4-dimethylphenoxy groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
65247-01-0 |
---|---|
Molecular Formula |
C22H18F4O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1,4-bis(3,4-dimethylphenoxy)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C22H18F4O2/c1-11-5-7-15(9-13(11)3)27-21-17(23)19(25)22(20(26)18(21)24)28-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 |
InChI Key |
KKEGNKCNXUANMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC(=C(C=C3)C)C)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.